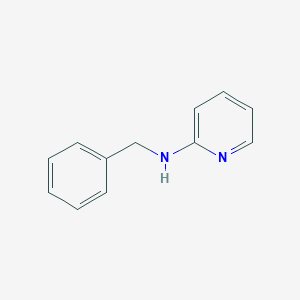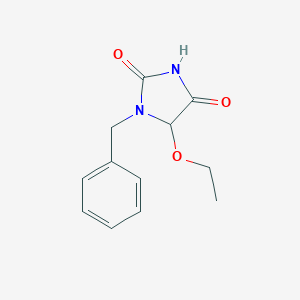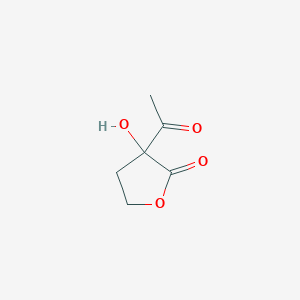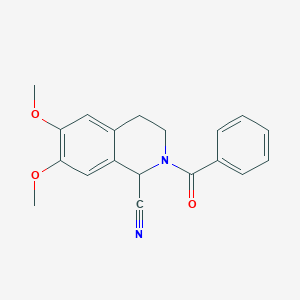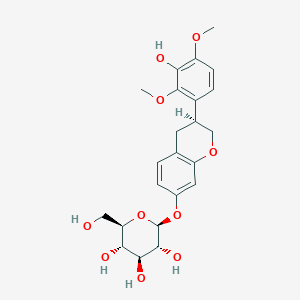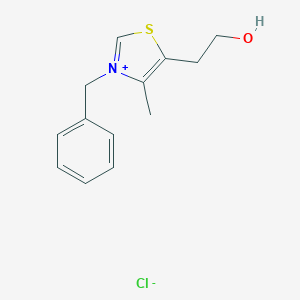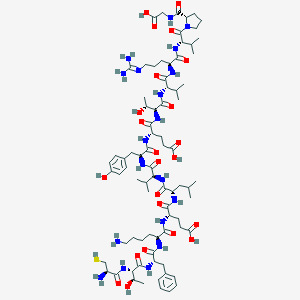
Fsh-beta-(51-65)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fsh-beta-(51-65) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is synthesized in the pituitary gland and acts on the gonads to stimulate the production of sex hormones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of reproductive biology and endocrinology.
Wirkmechanismus
Fsh-beta-(51-65) acts on the gonads by binding to specific receptors on the surface of cells in the testes and ovaries. This binding stimulates the production of sex hormones, including testosterone and estrogen. These hormones play a crucial role in the regulation of reproductive function, including the development of secondary sexual characteristics and the maintenance of fertility.
Biochemische Und Physiologische Effekte
Fsh-beta-(51-65) has a range of biochemical and physiological effects on the body. It stimulates the production of sex hormones, which in turn regulate the menstrual cycle in females and the production of sperm in males. Additionally, Fsh-beta-(51-65) has been shown to have an impact on bone density, cardiovascular health, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of Fsh-beta-(51-65) in lab experiments is its specificity. It binds to specific receptors in the gonads, allowing researchers to study the effects of the hormone in a targeted manner. Additionally, Fsh-beta-(51-65) is relatively stable and can be synthesized in large quantities, making it a cost-effective tool for research. However, one limitation of Fsh-beta-(51-65) is its short half-life, which can make it difficult to study the long-term effects of the hormone.
Zukünftige Richtungen
There are many potential future directions for research on Fsh-beta-(51-65). One area of interest is the development of new treatments for infertility and other reproductive disorders. Researchers are also exploring the role of Fsh-beta-(51-65) in the regulation of bone density and cardiovascular health, as well as its potential impact on cognitive function. Additionally, there is ongoing research into the mechanisms of Fsh-beta-(51-65) action, which could lead to the development of new drugs and therapies.
Synthesemethoden
Fsh-beta-(51-65) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Fsh-beta-(51-65) has been used extensively in scientific research to study the mechanisms of reproductive function and the regulation of sex hormones. It has been used to investigate the effects of various factors on reproductive health, including stress, obesity, and aging. Additionally, Fsh-beta-(51-65) has been used to develop new treatments for infertility and other reproductive disorders.
Eigenschaften
CAS-Nummer |
135048-75-8 |
|---|---|
Produktname |
Fsh-beta-(51-65) |
Molekularformel |
C79H125N19O23S |
Molekulargewicht |
1741 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H125N19O23S/c1-39(2)34-53(90-67(110)51(27-29-57(102)103)87-66(109)49(20-14-15-31-80)86-70(113)54(35-45-18-12-11-13-19-45)92-76(119)63(43(9)99)96-65(108)48(81)38-122)72(115)93-60(40(3)4)75(118)91-55(36-46-23-25-47(101)26-24-46)71(114)88-52(28-30-58(104)105)69(112)97-64(44(10)100)77(120)94-61(41(5)6)74(117)89-50(21-16-32-84-79(82)83)68(111)95-62(42(7)8)78(121)98-33-17-22-56(98)73(116)85-37-59(106)107/h11-13,18-19,23-26,39-44,48-56,60-64,99-101,122H,14-17,20-22,27-38,80-81H2,1-10H3,(H,85,116)(H,86,113)(H,87,109)(H,88,114)(H,89,117)(H,90,110)(H,91,118)(H,92,119)(H,93,115)(H,94,120)(H,95,111)(H,96,108)(H,97,112)(H,102,103)(H,104,105)(H,106,107)(H4,82,83,84)/t43-,44-,48+,49+,50+,51+,52+,53+,54+,55+,56+,60+,61+,62+,63+,64+/m1/s1 |
InChI-Schlüssel |
RPJRYFRWJUYJGY-AYWRSWFDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Andere CAS-Nummern |
135048-75-8 |
Sequenz |
CTFKELVYETVRVPG |
Synonyme |
follicle stimulating hormone, beta subunit (51-65) follicle-stimulating-hormone beta subunit (51-65) FSH-beta-(51-65) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
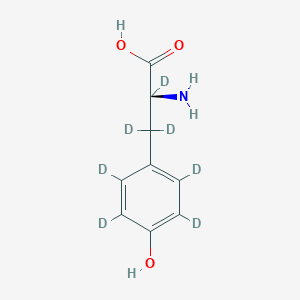
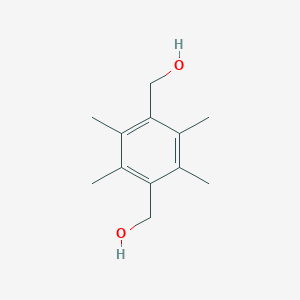
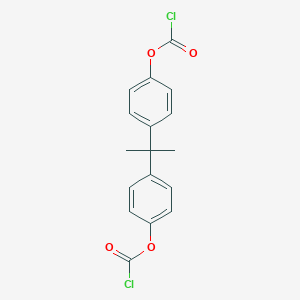
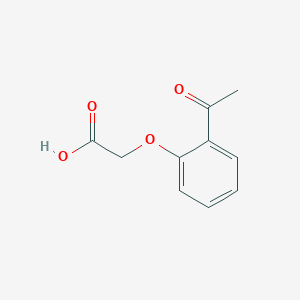
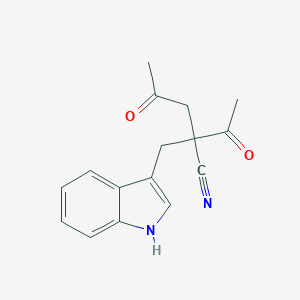
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
